molecular formula C14H14N2 B15422386 4-Aminobenzal-benzylamine CAS No. 113036-94-5

4-Aminobenzal-benzylamine

Cat. No.: B15422386
CAS No.: 113036-94-5
M. Wt: 210.27 g/mol
InChI Key: WUYNTJROFFDFCR-UHFFFAOYSA-N
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Description

4-Aminobenzal-benzylamine is a chemical compound of interest in specialized organic synthesis and pharmaceutical research. As a benzylamine derivative, it shares structural features with compounds known to be precursors in the industrial production of various pharmaceuticals . Its specific molecular framework, featuring both benzylamine and aniline-like components, makes it a potential intermediate for constructing more complex molecules. Researchers may investigate its properties and reactivity for developing novel substances or probing biochemical pathways. The mechanism of action for this compound is dependent on the specific research context and has not been characterized for human use. This product is intended for laboratory research by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Handling should adhere to appropriate safety protocols.

Properties

CAS No.

113036-94-5

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

4-(benzyliminomethyl)aniline

InChI

InChI=1S/C14H14N2/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,11H,10,15H2

InChI Key

WUYNTJROFFDFCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-aminobenzal-benzylamine and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties References
This compound C₁₄H₁₅N₂ 211.29 Benzylamine, aniline, imine (-CH=N-) Hypothesized use in Schiff base chemistry; potential intermediate for bioactive molecules.
4-Fluorobenzylamine C₇H₈FN 125.14 Benzylamine, fluorine (-F) Pharmaceutical intermediate; enhances metabolic stability in drug candidates.
4-Amino-N-benzylbenzamide C₁₄H₁₄N₂O 226.27 Benzamide (-CONH-), benzyl, aniline Laboratory reagent; used in peptide coupling and polymer synthesis.
4-(4-Aminobenzyl)-N-methylaniline C₁₄H₁₆N₂ 212.29 Methyl (-CH₃), aniline, benzylamine Intermediate in dye and polymer production; limited hazard data reported.
4-Amino-2-chlorobenzylamine C₇H₇ClN₂ 154.60 Chlorine (-Cl), benzylamine Chelating agent; used in coordination chemistry and catalysis.

Key Findings:

Functional Group Impact: The imine group in this compound distinguishes it from simpler benzylamine derivatives (e.g., 4-fluorobenzylamine), enabling conjugation and redox activity . Halogenated analogs (e.g., 4-fluoro- or 4-chloro-benzylamine) exhibit enhanced stability and bioavailability due to electronegative substituents . Benzamide derivatives (e.g., 4-amino-N-benzylbenzamide) demonstrate improved solubility in polar solvents, attributed to hydrogen-bonding capacity .

Synthetic Utility: this compound’s imine group may act as a precursor for heterocycles (e.g., quinazolines), similar to methods described for coumarin derivatives in . Fluorinated analogs are prioritized in drug development for their resistance to oxidative metabolism .

Safety and Handling: Limited hazard data exist for this compound, but related compounds (e.g., 4-(4-aminobenzyl)-N-methylaniline) require standard amine-handling precautions (gloves, ventilation) .

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